molecular formula C7H14N2O B13509535 (S)-N-(Pyrrolidin-3-yl)propionamide

(S)-N-(Pyrrolidin-3-yl)propionamide

Cat. No.: B13509535
M. Wt: 142.20 g/mol
InChI Key: JTOGNXBWLDRNON-LURJTMIESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S)-pyrrolidin-3-yl]propanamide typically involves the reaction of pyrrolidine derivatives with propanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of N-[(3S)-pyrrolidin-3-yl]propanamide may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve the yield and purity of the product while reducing the reaction time and waste.

Chemical Reactions Analysis

Types of Reactions

N-[(3S)-pyrrolidin-3-yl]propanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-[(3S)-pyrrolidin-3-yl]propanamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(3S)-pyrrolidin-3-yl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied.

Comparison with Similar Compounds

N-[(3S)-pyrrolidin-3-yl]propanamide can be compared with other similar compounds, such as:

    Pyrrolidine: A simpler compound with a similar structure but without the propanamide group.

    N-[(3S)-pyrrolidin-3-yl]acetamide: A compound with a similar structure but with an acetamide group instead of a propanamide group.

    N-[(3S)-pyrrolidin-3-yl]butanamide: A compound with a similar structure but with a butanamide group instead of a propanamide group.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

N-[(3S)-pyrrolidin-3-yl]propanamide

InChI

InChI=1S/C7H14N2O/c1-2-7(10)9-6-3-4-8-5-6/h6,8H,2-5H2,1H3,(H,9,10)/t6-/m0/s1

InChI Key

JTOGNXBWLDRNON-LURJTMIESA-N

Isomeric SMILES

CCC(=O)N[C@H]1CCNC1

Canonical SMILES

CCC(=O)NC1CCNC1

Origin of Product

United States

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